molecular formula C19H23N3O4S B2552004 N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1357805-30-1

N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2552004
CAS No.: 1357805-30-1
M. Wt: 389.47
InChI Key: GPAIXNHIRZGRLW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a 2-oxo-1,2-dihydropyridine core, a pharmacologically significant scaffold known for its diverse biological activities, linked to a 4-methylphenyl group via an acetamide bridge and further modified with a piperidine-1-sulfonyl moiety at the 5-position. The structural elements present in this compound, particularly the dihydropyridinone and sulfonamide groups, are often investigated in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators. Researchers may explore its application in various biochemical and pharmacological studies, including but not limited to, the development of novel therapeutic agents. Specific research on its mechanism of action, pharmacokinetics, and binding affinity would be required to define its exact biological profile. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-5-7-16(8-6-15)20-18(23)14-21-13-17(9-10-19(21)24)27(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAIXNHIRZGRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine sulfonyl intermediate: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent under basic conditions.

    Synthesis of the dihydropyridinone moiety: This can be achieved through a cyclization reaction involving appropriate precursors.

    Coupling of intermediates: The final step involves coupling the piperidine sulfonyl intermediate with the dihydropyridinone moiety under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

Key Structural Features:
  • Core Acetamide Scaffold : Common to all analogs, enabling hydrogen bonding via the amide group.
  • Substituent Variations: Aromatic Ring: The target compound’s 4-methylphenyl group contrasts with the 4-fluorophenyl in analogs like N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (). Fluorine’s electronegativity may enhance metabolic stability, whereas methyl improves hydrophobicity . Heterocyclic Moieties: The piperidine-sulfonyl group distinguishes the target from compounds with thiadiazole (e.g., FOE 5043; ) or oxadiazole rings ().
Table 1: Structural and Functional Comparison
Compound Name Aromatic Substituent Heterocyclic Group Key Applications/Use
Target Compound (N-(4-methylphenyl)-...) 4-methylphenyl Piperidine-1-sulfonyl Research chemical
N-(4-fluorophenyl)-... () 4-fluorophenyl Piperidine-1-sulfonyl Supplier-listed (MolPort)
FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-...thiadiazol-2-yl)oxy)acetamide 4-fluorophenyl 1,3,4-Thiadiazole Pesticide ()
N-(5-Chloro-2-methoxyphenyl)-...Oxadiazol-2-ylthio)butanamide () 5-chloro-2-methoxyphenyl 1,3,4-Oxadiazole Lipoxygenase inhibitor

Physicochemical Properties

  • Metabolic Stability : Fluorine in analogs (e.g., ) may slow oxidative metabolism via cytochrome P450 enzymes, whereas the methyl group in the target could accelerate it .

Biological Activity

N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, also known by its CAS number 1357805-30-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. Its structure features a piperidine sulfonyl group and a dihydropyridinone moiety, which are critical for its biological interactions.

The compound's mechanism of action is primarily based on its ability to interact with various biological targets:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways involved in neurological disorders.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coliModerate activity
Bacillus subtilisModerate activity

These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents.

Anti-inflammatory and Analgesic Properties

The compound exhibits anti-inflammatory and analgesic effects, which are significant for treating pain and inflammatory conditions. Its structural components allow it to interact effectively with inflammatory pathways, potentially leading to therapeutic benefits in conditions like arthritis or chronic pain syndromes.

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds similar to this compound. For example:

  • Study on Enzyme Inhibition : A study reported that derivatives similar to this compound displayed strong inhibitory activity against AChE and urease, indicating potential applications in treating neurodegenerative diseases and metabolic disorders .
  • Antimicrobial Evaluation : Another study highlighted that compounds with piperidine moieties exhibited promising antimicrobial activities against pathogens like Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure could enhance efficacy .
  • Pharmacological Screening : A comprehensive pharmacological screening revealed that compounds bearing the piperidine nucleus are associated with various bioactivities including anesthetic effects and glucose regulation .

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